4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine
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Overview
Description
4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional substituents such as a methoxy group and a methyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with 2-amino-4-methoxypyridine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired pyrazolopyridine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4-formyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine.
Reduction: Formation of 4-methoxy-3-methyl-6-(1-methyl-1H-dihydropyrazol-4-yl)pyrazolo[1,5-a]pyridine.
Substitution: Formation of derivatives with various functional groups replacing the methyl group.
Scientific Research Applications
4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole-pyridine fusion but with different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different biological activities.
Uniqueness
4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine is unique due to its specific substituents, which impart distinct chemical reactivity and biological properties. Its methoxy and methyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising bioactivity in various therapeutic areas.
Properties
Molecular Formula |
C13H14N4O |
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Molecular Weight |
242.28 g/mol |
IUPAC Name |
4-methoxy-3-methyl-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H14N4O/c1-9-5-15-17-8-10(4-12(18-3)13(9)17)11-6-14-16(2)7-11/h4-8H,1-3H3 |
InChI Key |
GJQSUSSLOHOARE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=CN2N=C1)C3=CN(N=C3)C)OC |
Origin of Product |
United States |
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